N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline
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Overview
Description
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline is an organic compound characterized by its complex structure, which includes benzenesulfonyl groups, an ethoxy group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzenesulfonyl groups are introduced to the ethylene backbone, followed by nitration and ethoxylation steps . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .
Scientific Research Applications
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2,2-bis(benzenesulfonyl)ethenyl]aniline: Similar structure but lacks the ethoxy and nitro groups.
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S2/c1-2-31-17-13-14-20(21(15-17)24(25)26)23-16-22(32(27,28)18-9-5-3-6-10-18)33(29,30)19-11-7-4-8-12-19/h3-16,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTOWJJBQDIPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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